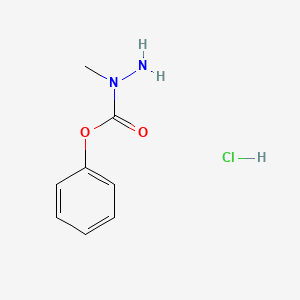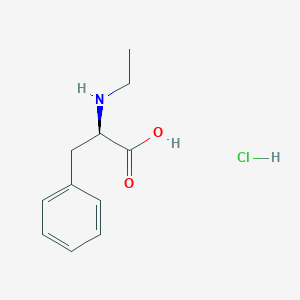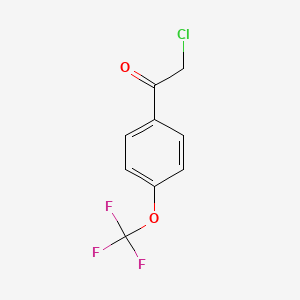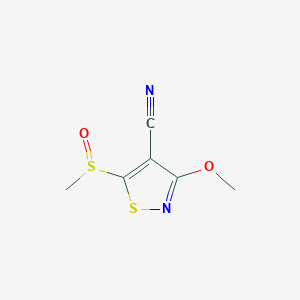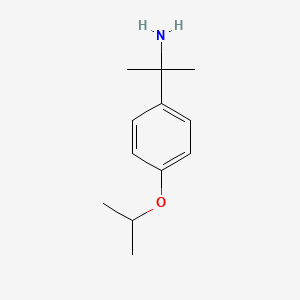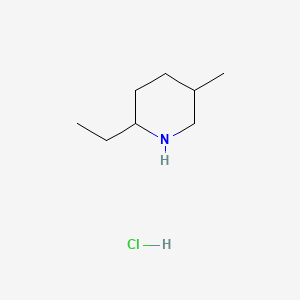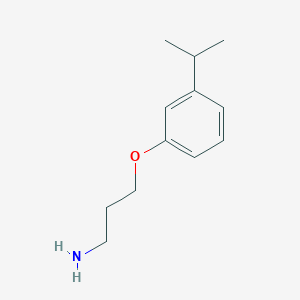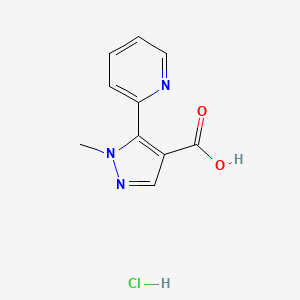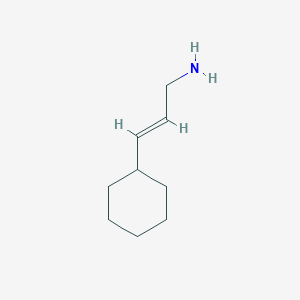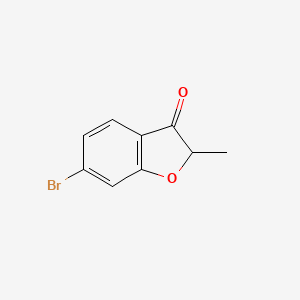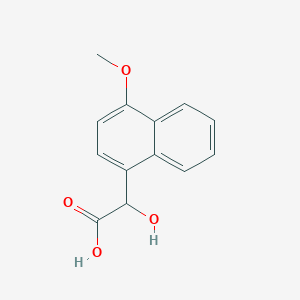
(2S)-1-amino-3-(dimethylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-amino-3-(dimethylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-epichlorohydrin with dimethylamine, followed by the addition of ammonia. The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-amino-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
(2S)-1-amino-3-(dimethylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (2S)-1-amino-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-amino-3-(dimethylamino)propan-2-ol: The enantiomer of the compound, with similar but distinct properties.
1-amino-3-(dimethylamino)propan-2-ol: A non-chiral version with different biological activity.
1-amino-2-propanol: A simpler analog with fewer functional groups.
Uniqueness
(2S)-1-amino-3-(dimethylamino)propan-2-ol is unique due to its chiral nature and the presence of both amino and dimethylamino groups. This combination of features makes it particularly versatile in chemical synthesis and research applications.
Propiedades
Fórmula molecular |
C5H14N2O |
|---|---|
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
(2S)-1-amino-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
Clave InChI |
QIDAFVGPTLOALB-YFKPBYRVSA-N |
SMILES isomérico |
CN(C)C[C@H](CN)O |
SMILES canónico |
CN(C)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


